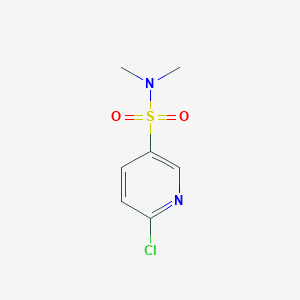

6-chloro-N,N-dimethylpyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZTULWHDVRRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52480-31-6 | |

| Record name | 6-chloro-N,N-dimethylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves the chlorination of N,N-dimethylpyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-Chloro-N,N-dimethylpyridine-3-sulfonamide has been investigated for its potential as an antibacterial and antifungal agent. Its sulfonamide group allows it to interact with enzymes critical for microbial survival, such as dihydropteroate synthase, disrupting folate biosynthesis. This mechanism underlies its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

2. Drug Development

The compound serves as a scaffold for designing new therapeutic agents. Its structural characteristics make it suitable for modifications that can enhance biological activity or reduce toxicity. For instance, hybrid compounds incorporating this sulfonamide have shown improved potency against resistant bacterial strains .

3. Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, including dyes and agrochemicals. Its ability to act as an intermediate in organic synthesis further underscores its versatility .

Case Studies

1. Antimicrobial Evaluation

A study assessed various sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited superior antibacterial activity compared to traditional sulfonamides like sulfadiazine .

2. Hybrid Compounds Development

Research on hybrid compounds combining thienopyrimidines with sulfonamides revealed that structural modifications could lead to enhanced antibacterial activity. The incorporation of the sulfonamide group from 6-chloro-N,N-dimethylpyridine into these hybrids resulted in compounds with improved efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 6-chloro-N,N-dimethylpyridine-3-sulfonamide, emphasizing differences in substituents, physicochemical properties, and biological activities:

Biological Activity

6-Chloro-N,N-dimethylpyridine-3-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₉ClN₂O₂S

- Molecular Weight : Approximately 220.68 g/mol

-

Structural Features :

- A pyridine ring with a chlorine atom at the 6-position.

- Dimethyl groups at the N,N positions.

- A sulfonamide group contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in bacterial metabolism. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis. This mechanism allows it to act similarly to traditional sulfa drugs, inhibiting the enzyme dihydropteroate synthetase, which is vital for folate production. Consequently, this inhibition disrupts bacterial DNA synthesis and cell division, rendering it effective against various bacterial infections .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its ability to inhibit bacterial growth has been demonstrated in various studies:

- In vitro Studies : The compound has shown effectiveness against both gram-positive and gram-negative bacteria, with notable activity against strains such as Escherichia coli and Staphylococcus aureus.

- Mechanism : By interfering with folate synthesis, it prevents the formation of essential nucleotides required for DNA replication .

Anticancer Potential

Emerging studies have explored the anticancer properties of this compound:

- Cell Line Testing : In vitro assays have indicated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values in the micromolar range .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting metabolic pathways critical for cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-N-methylpyridine-3-sulfonamide | Methyl group instead of dimethyl | Less steric hindrance may affect biological activity |

| 6-Chloro-N,N-diethylpyridine-3-sulfonamide | Diethyl substituents | Varying lipophilicity influences pharmacokinetics |

| 5-Bromo-6-chloro-N,N-dimethylpyridine-3-sulfonamide | Bromine instead of chlorine | Increased reactivity due to bromine's larger size |

The unique substitution pattern of this compound enhances its efficacy by balancing hydrophilicity and lipophilicity, making it a promising candidate in antimicrobial and anticancer research .

Case Studies and Research Findings

-

Antibacterial Activity Study :

- A study demonstrated that 6-chloro-N,N-dimethylpyr

Q & A

Q. What synthetic methodologies are recommended for preparing 6-chloro-N,N-dimethylpyridine-3-sulfonamide?

The compound can be synthesized via nucleophilic substitution of 6-chloropyridine-3-sulfonyl chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled basic conditions (e.g., triethylamine). Post-reaction purification typically involves column chromatography using a petroleum ether:ethyl acetate gradient (7:3 ratio) to isolate the product . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm substituent positions on the pyridine ring and the dimethylamine group.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths, angles, and supramolecular interactions, such as hydrogen bonding between sulfonamide groups and adjacent molecules .

Q. How can solubility challenges be addressed during experimental design?

The compound’s limited aqueous solubility (due to hydrophobic dimethyl groups) can be mitigated using polar aprotic solvents (e.g., DMSO or DMF) for biological assays or co-solvent systems (e.g., water:ethanol mixtures) for kinetic studies. Pre-formulation studies using Hansen solubility parameters are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or mass spectra (e.g., unexpected peaks or shifts) require cross-validation via:

Q. What strategies optimize the sulfonamide group’s reactivity for derivatization?

- Nucleophilic Substitution : Replace the chlorine atom at the pyridine’s 6-position with alkoxy or amine groups under basic conditions (e.g., NaOMe or NH) .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 5-position, leveraging palladium catalysts .

- Protection/Deprotection : Temporarily protect the sulfonamide with Boc groups to prevent side reactions during multi-step syntheses .

Q. How does crystallographic data inform the compound’s stability and intermolecular interactions?

X-ray structures reveal intermolecular hydrogen bonds between the sulfonamide’s oxygen atoms and adjacent pyridine rings, stabilizing the crystal lattice. These interactions correlate with thermal stability (TGA/DSC data) and hygroscopicity, critical for storage and formulation .

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?

- Antimicrobial Activity : Modify the pyridine ring’s substituents (e.g., introducing electron-withdrawing groups) to enhance binding to bacterial dihydropteroate synthase .

- Herbicidal Potential : Compare with analogs like nicosulfuron to assess sulfonamide orientation’s impact on acetolactate synthase inhibition .

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.